![molecular formula C4H9N5 B179633 N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine CAS No. 116833-33-1](/img/structure/B179633.png)
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a versatile small molecule scaffold with the molecular formula C4H9N5 and a molecular weight of 127.15 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine typically involves the reaction of dimethylamine with a tetrazole derivative. One common method involves the reaction of dimethylamine with 5-chloromethyl-1H-tetrazole under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product . Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone.
Reduction: Reduction of the compound can yield N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol, and various substituted tetrazole derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced biological activity.
Table 1: Synthetic Applications
Application Area | Description |
---|---|
Pharmaceuticals | Used as a precursor in drug development targeting microbial infections and inflammatory diseases. |
Agrochemicals | Functions as an intermediate in the synthesis of agricultural chemicals. |
Coordination Chemistry | Acts as a bidentate ligand forming stable complexes with transition metals. |
Biological Research
Enzyme Activity and Protein-Ligand Interactions
In biological research, this compound is utilized as a probe to study enzyme activity and protein-ligand interactions. Its tetrazole moiety contributes to its binding affinity with various biological targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that derivatives of tetrazole can inhibit the growth of various pathogens and cancer cell lines, making them potential candidates for therapeutic development.
Table 2: Biological Activities
Activity Type | Target Organisms/Cells | Findings |
---|---|---|
Antimicrobial | Bacteria (e.g., E. coli) | Significant inhibitory effects observed in vitro. |
Anticancer | Cancer cell lines (e.g., HeLa) | Induced apoptosis in treated cells, demonstrating potential therapeutic effects. |
Medicinal Chemistry
Therapeutic Applications
The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its unique structure allows for interactions with biological macromolecules, leading to promising pharmacological activities.
Case Study: Antimicrobial Agents
A study published in PMC8745314 demonstrated the synthesis of novel imide-tetrazoles that exhibited significant antimicrobial properties against clinical strains of bacteria. The research highlighted the importance of structural modifications to enhance bioactivity.
Industrial Applications
Stabilizer for Explosives and Propellants
In industrial settings, this compound is employed as a stabilizer for explosives and propellants due to its ability to enhance stability under varying conditions.
Coordination Chemistry
Ligand Properties
As a bidentate ligand, this compound forms coordination complexes with transition metals, which are studied for their potential applications in catalysis and materials science.
Table 3: Coordination Complexes
Metal Ion | Complex Type | Application |
---|---|---|
Copper (II) | Chelate Complex | Studied for catalytic activity in organic reactions. |
Nickel (II) | Coordination Complex | Investigated for potential use in electrochemical applications. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine include:
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol: A reduced form of the compound with similar chemical properties.
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone: An oxidized form of the compound with different reactivity.
5-chloromethyl-1H-tetrazole: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its stability and versatility as a small molecule scaffold . The presence of the tetrazole ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new drugs and materials .
Biological Activity
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a tetrazole derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be characterized by its bidentate ligand properties due to the presence of both amine and tetrazole functional groups. The synthesis of this compound typically involves several methods, including one-pot multi-component reactions and microwave-assisted synthesis techniques. These methods optimize yields while minimizing by-products, often using solvents like dimethylformamide (DMF) and catalysts such as metal nanoparticles.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Binding and Cleavage : Studies show that metal complexes of this compound can bind to DNA and induce cleavage, suggesting potential applications in gene therapy and cancer treatment.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results demonstrated effective inhibition against several resistant strains of Candida spp., suggesting its potential as a novel antifungal agent .
- Antitumor Activity : In vitro studies have shown that certain derivatives of tetrazole exhibit significant antitumor properties. For instance, a derivative similar to this compound demonstrated promising results against epidermoid carcinoma cell lines, indicating its potential role in cancer therapy .
- Molecular Docking Studies : Computational studies involving molecular docking simulations revealed that this compound binds effectively to the active sites of specific proteins involved in cancer progression, further supporting its therapeutic potential .
Properties
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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